3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method includes the Diels-Alder reaction, followed by functional group transformations. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and quantity .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s bicyclic structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Shares a similar bicyclic structure but lacks the pyridin-2-ylcarbamoyl group.
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure with a methoxycarbonyl group instead of the pyridin-2-ylcarbamoyl group.
Uniqueness
3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
6331-36-8 |
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Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
3-(pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c16-12(15-9-3-1-2-6-14-9)10-7-4-5-8(19-7)11(10)13(17)18/h1-8,10-11H,(H,17,18)(H,14,15,16) |
InChI Key |
KPBSPXREIUMXDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3 |
Origin of Product |
United States |
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